![molecular formula C15H18BrNO2 B13718565 1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B13718565.png)
1'-Boc-7'-bromospiro[cyclopropane-1,3'-indoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] is a complex organic compound characterized by its unique spirocyclic structure The compound features a bromine atom and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the spirocyclic core through a cyclopropanation reaction, followed by the introduction of the bromine atom via a halogenation reaction. The Boc protecting group is then added to the indoline nitrogen to enhance the compound’s stability and facilitate further chemical modifications.
Industrial Production Methods
While specific industrial production methods for 1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to introduce functional groups like hydroxyl or carbonyl, and reduction to remove the bromine atom or reduce other functional groups.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for synthesizing potential drug candidates, particularly those targeting neurological disorders and cancer.
Material Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studying enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure and Boc protecting group play crucial roles in determining the compound’s binding affinity and selectivity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
7’-Bromospiro[cyclopropane-1,3’-indoline]: Lacks the Boc protecting group, making it less stable but more reactive.
5’-Bromospiro[cyclopropane-1,3’-indoline]: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Spiro[cyclopropane-1,3’-indoline]: Without the bromine atom, it serves as a precursor for various derivatives.
Uniqueness
1’-Boc-7’-bromospiro[cyclopropane-1,3’-indoline] is unique due to the presence of both the Boc protecting group and the bromine atom. This combination enhances the compound’s stability and allows for selective chemical modifications, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C15H18BrNO2 |
|---|---|
Molecular Weight |
324.21 g/mol |
IUPAC Name |
tert-butyl 7-bromospiro[2H-indole-3,1'-cyclopropane]-1-carboxylate |
InChI |
InChI=1S/C15H18BrNO2/c1-14(2,3)19-13(18)17-9-15(7-8-15)10-5-4-6-11(16)12(10)17/h4-6H,7-9H2,1-3H3 |
InChI Key |
QCQDLKOLNFPITE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C3=C1C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


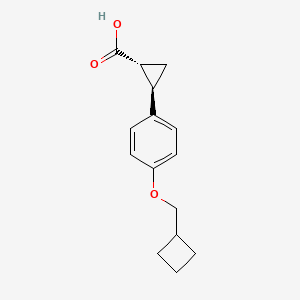
![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B13718490.png)

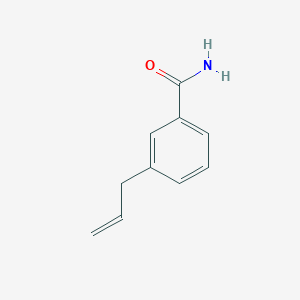
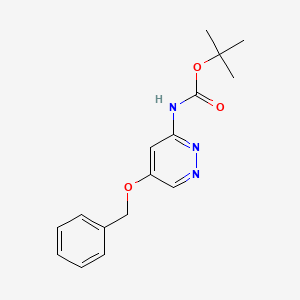
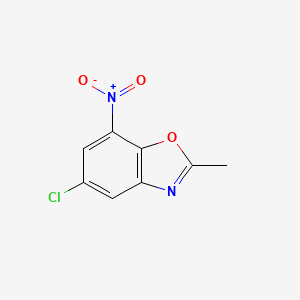
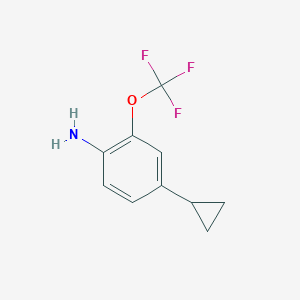
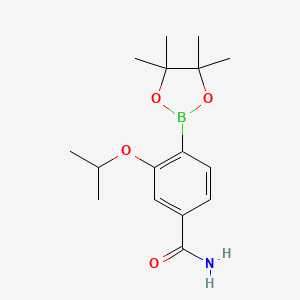

![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718576.png)
